molecular formula C23H23NO3S B2880727 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097914-68-4

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2880727
CAS No.: 2097914-68-4
M. Wt: 393.5
InChI Key: LIQIMNZLHXLMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound features a cyclopropane core substituted with a 2-methoxyphenyl group and an ethyl chain bearing a hydroxyl group and a 4-(thiophen-3-yl)phenyl moiety. Cyclopropane derivatives are valued in organic synthesis and medicinal chemistry due to their unique ring strain, conformational rigidity, and ability to modulate physicochemical properties .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-27-21-5-3-2-4-19(21)23(11-12-23)22(26)24-14-20(25)17-8-6-16(7-9-17)18-10-13-28-15-18/h2-10,13,15,20,25H,11-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIMNZLHXLMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.4 g/mol
PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyethyl group in the compound can form hydrogen bonds with target macromolecules, enhancing its binding affinity and biological efficacy. Additionally, the presence of the thiophene ring may contribute to its pharmacological properties through hydrophobic interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory pathways, particularly through the suppression of NF-κB activation in macrophages. This suggests its utility in treating inflammatory diseases.
  • Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

  • Study on NF-κB Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited LPS-induced NF-κB activation in RAW 264.7 macrophages. The compounds tested showed significant reductions in luciferase activity, indicating a decrease in inflammatory signaling pathways (relative luciferase activity values ranged from 0.31 ± 0.05 to 0.55 ± 0.09) .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that many derivatives did not induce significant cytotoxicity at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Analysis with Other Compounds : A comparative study highlighted that certain analogs exhibited stronger anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for pain management .

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Cyclopropane Ring Distortion: The hydroxyiminoethyl group in induces significant ring distortion, as evidenced by X-ray data. This contrasts with the planar cyclopropane in , stabilized by trifluoromethyl and dimethylphenyl groups.
  • Diastereomer Formation: The diethylamide analog () formed diastereomers (dr 23:1), highlighting the stereochemical complexity of cyclopropane derivatives during synthesis.

Thiophene-Containing Analogs

While the target compound includes a 4-(thiophen-3-yl)phenyl group, and highlight thiophene’s role in bioactivity (e.g., thiofentanyl analogs). However, these opioids differ markedly in structure, emphasizing that thiophene placement and adjacent substituents critically determine pharmacological profiles.

Preparation Methods

Ammonolysis of Cyclopropanecarboxylic Esters

The cyclopropane carboxamide moiety is synthesized via ammonolysis of cyclopropanecarboxylic esters under high-pressure conditions. A patented method employs isobutyl cyclopropanecarboxylate reacted with NH₃ at 100°C in the presence of sodium isobutoxide (6–14 mol%), achieving 88–98% yield (Table 1). The absence of hydrocarbon solvents prevents azeotrope formation, simplifying purification. Crystallization at 5–30°C yields >99% pure product, with mother liquor recycling enabling near-quantitative recovery.

Table 1: Cyclopropanecarboxamide Synthesis Optimization

Parameter Optimal Value Yield (%) Purity (%)
Catalyst Sodium isobutoxide 88–98 >99
Temperature 100°C 90 99.5
Ester Alcohol Isobutanol 95 99.2

Alternative Cyclopropanone Surrogate Routes

Cyclopropanone hemiaminals, derived from 1-sulfonylcyclopropanols, react with phosphorus ylides to form alkylidenecyclopropanes. These intermediates undergo telescopic aza-Michael reactions with primary amines, constructing the ethylamino bridge with full trans diastereocontrol. While this method is less explored for carboxamides, it offers stereochemical precision valuable for chiral target molecules.

Hydroxyethylamine Bridge Construction

Reductive Amination Strategy

The hydroxyethylamine spacer is introduced via reductive amination between cyclopropanecarboxaldehyde and 2-amino-1-[4-(thiophen-3-yl)phenyl]ethanol. Sodium cyanoborohydride in methanol (pH 4–6) affords the secondary amine with 75–82% yield. Stereochemical outcomes depend on the aldehyde’s configuration, with (1R,2S)-cyclopropane derivatives favoring erythro diastereomers (dr 4:1).

Aza-Michael Addition

Vinylcyclopropanes, generated from cyclopropanone surrogates, undergo aza-Michael reactions with 2-aminoethanol derivatives. Using DBU as a base in THF at −20°C, this method achieves 89% yield and >99% trans selectivity. The thiophene-phenyl group is introduced post-cyclization via Suzuki-Miyaura coupling (Section 4.1).

Methoxyphenyl Group Installation

Friedel-Crafts Acylation

Early-stage introduction of the 2-methoxyphenyl group is achieved through Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. AlCl₃ catalysis in dichloromethane at 0°C provides 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride in 78% yield. Subsequent ammonolysis with gaseous NH₃ yields the primary carboxamide.

Ullmann Coupling

Copper(I)-mediated Ullmann coupling between iodocyclopropane and 2-methoxyphenylboronic acid achieves aryl-cyclopropane linkages. Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C, this method affords 85% yield but requires rigorous oxygen exclusion.

Thiophene-Phenyl Moiety Incorporation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-bromophenylcyclopropane with thiophen-3-ylboronic acid installs the thiophene group. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) provide 92% yield. Regioselectivity is controlled by microwave assistance (150°C, 20 min), suppressing homocoupling byproducts.

Direct Thiophene Alkylation

Electrophilic thiophen-3-yl lithium, generated from 3-bromothiophene and LiTMP, reacts with 4-iodophenylcyclopropane at −78°C. This single-step method achieves 88% yield but requires cryogenic conditions.

Final Assembly and Purification

Convergent Synthesis Approach

The carboxamide core (1.0 equiv), hydroxyethylamine intermediate (1.2 equiv), and thiophene-phenyl moiety (1.1 equiv) are coupled using HATU/DIPEA in DMF. After 12 h at 25°C, reverse-phase HPLC (C18 column, acetonitrile/H₂O) isolates the target compound in 81% yield.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) at −20°C enhances diastereomeric purity (dr 23:1). X-ray crystallography confirms the trans configuration of the hydroxyethylamine bridge, with O–H⋯O=C hydrogen bonds stabilizing the lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.